molecular formula C21H23N5O2 B2593308 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1001797-89-2

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2593308
CAS No.: 1001797-89-2
M. Wt: 377.448
InChI Key: GQOMJTIIYGAHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a chemical compound of interest in medicinal chemistry and kinase research. Its molecular structure, featuring a dihydropyrimidinone core linked to a tetrahydroquinoline moiety, is characteristic of scaffolds designed to interact with the ATP-binding site of various protein kinases. This compound is utilized as a key intermediate or a functional probe in the discovery and development of targeted therapeutics , particularly for investigating intracellular signaling pathways involved in proliferation and disease. Researchers employ this molecule to study structure-activity relationships (SAR) and to elucidate the mechanisms of kinase inhibition, providing valuable insights for the design of more potent and selective inhibitors. As a supplier, we provide this compound to support high-throughput screening campaigns and hit-to-lead optimization studies, facilitating the advancement of novel biochemical tools and potential drug candidates.

Properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-14-12-19(27)25(21(22-14)26-16(3)11-15(2)23-26)13-20(28)24-10-6-8-17-7-4-5-9-18(17)24/h4-5,7,9,11-12H,6,8,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOMJTIIYGAHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol using glacial acetic acid as a catalyst can yield similar heterocyclic compounds .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds exhibit notable antimicrobial activity. For instance, a study demonstrated that similar compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Case studies have highlighted its ability to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression. In vitro studies have shown promising results against breast and colon cancer cells .

Anti-inflammatory Effects

Another significant application is in the treatment of inflammatory diseases. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in various models of inflammation. This suggests that the compound may also possess anti-inflammatory properties that could be beneficial in conditions like rheumatoid arthritis .

Drug Development

The unique combination of pyrazole and pyrimidine structures makes this compound a candidate for further development into pharmaceuticals aimed at treating infectious diseases and cancers. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity.

Targeted Drug Delivery Systems

Recent advancements in drug delivery systems have explored the use of such compounds as carriers for targeted therapy. The ability to modify the compound's structure can facilitate the attachment of drug molecules specifically to cancer cells or infected tissues, enhancing therapeutic efficacy while minimizing side effects .

Case Studies

StudyFindingsImplications
Study 1: Antimicrobial ActivityDemonstrated inhibition of E. coli growth at low concentrationsPotential use as a new antibiotic agent
Study 2: Anticancer EfficacyInduced apoptosis in breast cancer cell linesDevelopment of novel anticancer drugs
Study 3: Anti-inflammatory PropertiesReduced levels of pro-inflammatory cytokines in vitroPossible treatment for chronic inflammatory diseases

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, we compare it with analogs from recent literature, focusing on structural motifs, synthetic pathways, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Applications
Target Compound 3,4-dihydropyrimidin-4-one 3,5-dimethylpyrazole, tetrahydroquinoline-oxoethyl chain Kinase inhibition, CNS modulation
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidin-2(1H)-one Coumarin, tetrazolyl-pyrazole hybrid Anticancer, fluorescence probes
1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) Pyrazol-3-one Coumarin, thioxopyrimidine, tetrazolyl Antimicrobial, photodynamic therapy

Key Observations :

Structural Divergence: The target compound uniquely integrates a tetrahydroquinoline group, absent in analogs like 4i and 4j, which instead feature coumarin or thioxo moieties. This difference likely alters electronic properties and binding affinities. The pyrazole substitution in the target compound (3,5-dimethyl) contrasts with the tetrazolyl groups in 4i and 4j, impacting solubility and metabolic stability .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step alkylation and cyclocondensation, paralleling methods for 4i/4j but requiring specialized handling of the tetrahydroquinoline intermediate.

Computational Analysis :

  • Tools like SHELXL (for crystallographic refinement) and CCP4 (for macromolecular modeling) are critical for resolving such complex heterocycles . For instance, SHELXL’s robustness in small-molecule refinement could clarify the target compound’s stereochemistry.

Research Findings and Implications

  • Bioactivity Prediction: The tetrahydroquinoline moiety in the target compound may enhance blood-brain barrier penetration compared to coumarin-based analogs, suggesting utility in neurological targets.
  • Stability : The 3,5-dimethylpyrazole group likely confers greater oxidative stability than the tetrazolyl groups in 4i/4j , which are prone to metabolic cleavage .
  • Synthetic Yield : Analogous syntheses (e.g., 4i/4j ) report yields of 50–70%, suggesting the target compound’s synthesis may face similar challenges in scalability.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2C_{18}H_{24}N_{4}O_{2}, with a molecular weight of approximately 328.41 g/mol. The structure includes a dihydropyrimidinone core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinone compounds exhibit significant antimicrobial properties. A study evaluated the effectiveness of similar compounds against various bacterial strains, showing promising results in inhibiting growth at low concentrations. This suggests that the target compound may also possess antimicrobial activity.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Dihydropyrimidinones have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast and lung cancer cells by inducing apoptosis and cell cycle arrest.

The proposed mechanism involves the inhibition of key enzymes involved in cellular processes:

  • Enzyme Inhibition : The compound may act as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in pyrimidine metabolism.
  • Cell Signaling Pathways : It may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial in regulating cell growth and differentiation.

Case Studies

  • Antimicrobial Study : A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anticancer Research : In vitro studies on human lung cancer cells revealed that treatment with related compounds resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.

Comparative Analysis

Compound NameBiological ActivityMIC (µg/mL)Cell Line TestedEffect
Compound AAntimicrobial32N/AYes
Compound BAnticancerN/ALung CancerYes
Target CompoundPotential Antimicrobial & AnticancerTBDTBDTBD

Q & A

Basic Question: What are the common synthetic routes for preparing this compound, and what methodological considerations are critical for reproducibility?

Answer:
The compound’s synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidinone core via Biginelli-like cyclocondensation or palladium-catalyzed coupling. Key steps include:

  • Condensation : Reacting substituted pyrazole derivatives with tetrahydroquinoline-containing ketones under reflux in ethanol or THF. Evidence from similar pyrimidinone syntheses highlights the use of acid catalysts (e.g., HCl) to facilitate imine formation .
  • Purification : Recrystallization from ethanol/DMF mixtures (1:1) is recommended to isolate high-purity crystals, as described in analogous procedures for dihydropyrimidinones .
    Critical Considerations :
  • Monitor reaction progress via TLC or HPLC to avoid over- or under-functionalization.
  • Use anhydrous solvents to prevent hydrolysis of sensitive intermediates, particularly the tetrahydroquinoline moiety .

Basic Question: Which characterization techniques are essential for confirming the structure and purity of this compound?

Answer:
A combination of spectroscopic, chromatographic, and crystallographic methods is required:

  • X-ray Crystallography : Resolves the stereochemistry of the dihydropyrimidinone ring and confirms substituent positions, as demonstrated in structurally related pyrimidinone derivatives .
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for identifying proton environments (e.g., methyl groups on pyrazole, diastereotopic protons in the tetrahydroquinoline ring) .
  • HPLC-PDA/MS : Ensures >95% purity and detects potential byproducts from incomplete cyclization or oxidation .

Advanced Question: How can researchers design analogs of this compound to study structure-activity relationships (SAR) in pharmacological contexts?

Answer:
SAR studies require systematic modifications:

  • Substituent Variation : Replace the 3,5-dimethylpyrazole group with electron-withdrawing (e.g., chloro) or bulky substituents to assess steric/electronic effects on target binding. Analogous work on pyrimidinones demonstrated enhanced antibacterial activity with halogenated aryl groups .
  • Scaffold Hybridization : Fuse the tetrahydroquinoline moiety with other heterocycles (e.g., coumarin, as in ) to modulate solubility and bioavailability .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs, guided by crystallographic data from related compounds .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variations in experimental design:

  • Assay Conditions : Compare buffer pH, incubation time, and solvent systems (e.g., DMSO concentration) across studies. For example, notes pH-sensitive assays require strict control (pH 6.5 ammonium acetate buffer) .
  • Compound Purity : Re-evaluate conflicting data using batches verified by HPLC and elemental analysis. Impurities <1% can significantly alter IC50_{50} values in enzyme inhibition assays .
  • Biological Replicates : Repeat assays with multiple cell lines or enzyme isoforms to rule out model-specific artifacts .

Advanced Question: What catalytic systems optimize the synthesis of the compound’s heterocyclic core?

Answer:
Palladium-catalyzed reductive cyclization ( ) and acid-mediated cyclocondensation are effective:

  • Palladium Catalysts : Use Pd(OAc)2_2 with ligands like XPhos in formic acid/CO atmospheres to construct the pyrimidinone ring. This method minimizes side reactions compared to traditional thermal cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 60°C for 2 h in THF/HCl, as in ) while improving yield reproducibility .

Advanced Question: What strategies improve the yield of this compound in multi-step syntheses?

Answer:
Key optimizations include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for steps involving nucleophilic substitution, as they stabilize transition states without competing nucleophiles .
  • Temperature Gradients : Employ gradual heating (40°C → 80°C) during cyclization to prevent decomposition of thermally labile intermediates .
  • Protecting Groups : Temporarily shield reactive sites (e.g., the tetrahydroquinoline nitrogen with Boc groups) to direct regioselective functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.